molecular formula C14H16N4S B14756828 5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine CAS No. 1028700-97-1

5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine

Cat. No.: B14756828
CAS No.: 1028700-97-1
M. Wt: 272.37 g/mol
InChI Key: CTGBPHPTQFODNW-UHFFFAOYSA-N
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Description

5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine is a complex organic compound featuring a thiazole ring, a pyridine ring, and an amine group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with a thiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1028700-97-1

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyridin-2-amine

InChI

InChI=1S/C14H16N4S/c1-10-4-6-18(14-16-5-7-19-14)9-12(10)11-2-3-13(15)17-8-11/h2-3,5,7-8H,4,6,9H2,1H3,(H2,15,17)

InChI Key

CTGBPHPTQFODNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C2=NC=CS2)C3=CN=C(C=C3)N

Origin of Product

United States

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